

Toxicological Profile of Disperse Blue 102: A Technical Guide

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Compound of Interest

Compound Name: Disperse blue 102

Cat. No.: B083065

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Disclaimer: This document provides a summary of the available toxicological information for **Disperse Blue 102**. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting the primary literature and relevant regulatory authorities. Data for **Disperse Blue 102** is limited in publicly available literature; therefore, a read-across approach from structurally similar disperse dyes has been utilized where noted.

Introduction

Disperse Blue 102 is a disperse dye that has been used in the textile industry. Due to its potential for human exposure through contact with dyed textiles, understanding its toxicological profile is crucial for risk assessment. This guide summarizes the available data on the acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity of **Disperse Blue 102** and related compounds.

Physicochemical Properties

Property	Value	Reference
CAS Number	12222-97-8	
Chemical Class	Anthraquinone dye	
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₅ S	
Molecular Weight	391.4 g/mol	
Appearance	Dark blue to purple crystalline powder	[1]
Solubility	Soluble in water, ethanol, and chloroform	[1]

Toxicological Data

Acute Toxicity

Specific quantitative acute toxicity data for **Disperse Blue 102** is not readily available. However, for the general class of disperse dyes, the following has been reported:

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	800 mg/kg	[2]
TDL ₀	Human	Oral	30 mg/kg	[2]

Note: The provided data is for the general class of disperse dyes and not specific to **Disperse Blue 102**.

Irritation

Detailed skin and eye irritation studies for **Disperse Blue 102** are not available in the reviewed literature. A safety data sheet for a product containing **Disperse Blue 102** suggests that direct contact with eyes may cause temporary irritation.[3]

Skin Sensitization

Disperse Blue 102 is recognized as a skin sensitizer. Several sources indicate that it may cause allergic contact dermatitis.[3][4][5][6][7] However, quantitative data from specific sensitization studies like the Local Lymph Node Assay (LLNA) for **Disperse Blue 102** were not found. The European Commission has listed **Disperse Blue 102** as a known allergen.[7]

Genotoxicity

Specific genotoxicity data for **Disperse Blue 102** is limited. There was no evidence of mutagenicity in Ames bacterial tests for a group of disperse dyes including **Disperse Blue 102**. [2]

Carcinogenicity

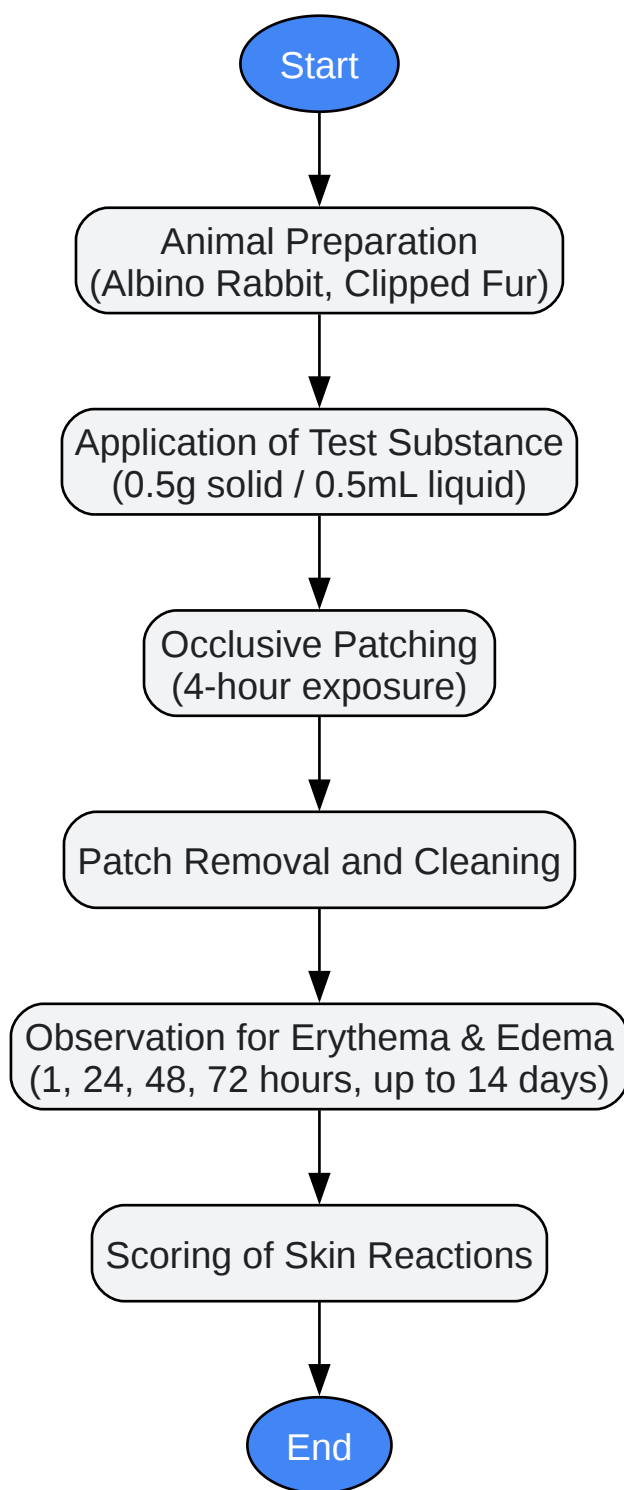
There is limited evidence for the carcinogenicity of a group of disperse dyes, including **Disperse Blue 102**, in experimental animals.[8][9]

Experimental Protocols

Skin Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- **Test System:** Typically, a single healthy young adult albino rabbit is used for the initial test.
- **Procedure:** A small area of the animal's fur is clipped. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and occlusive dressing.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.
- **Scoring:** The severity of the skin reactions is scored according to a standardized grading system.



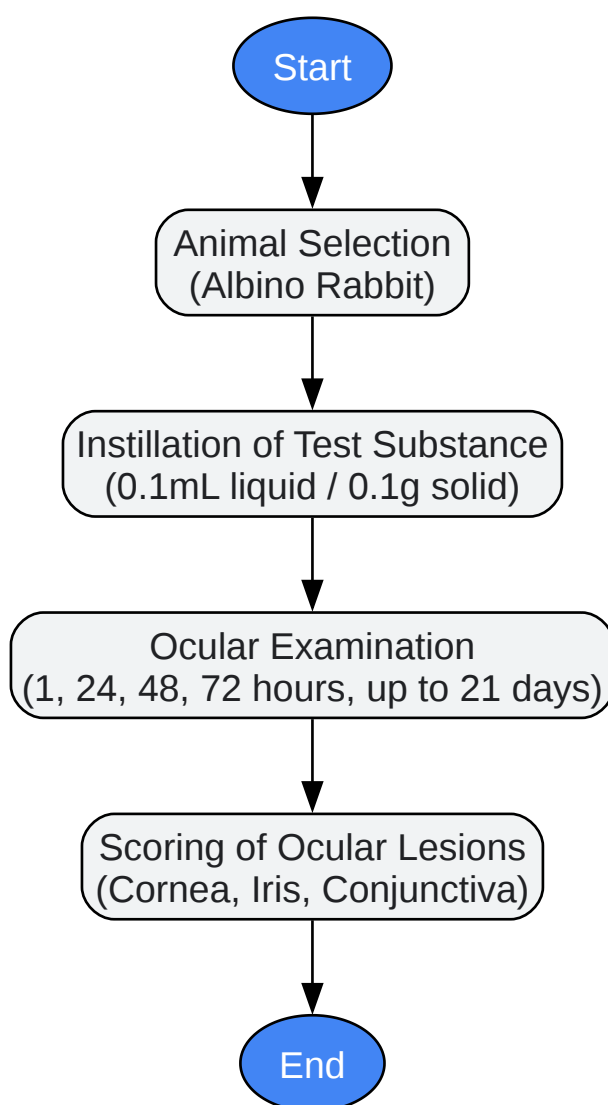
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OECD 404 Experimental Workflow.

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

- **Test System:** Healthy young adult albino rabbits are typically used.
- **Procedure:** A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.
- **Scoring:** Ocular lesions are scored using a standardized system.



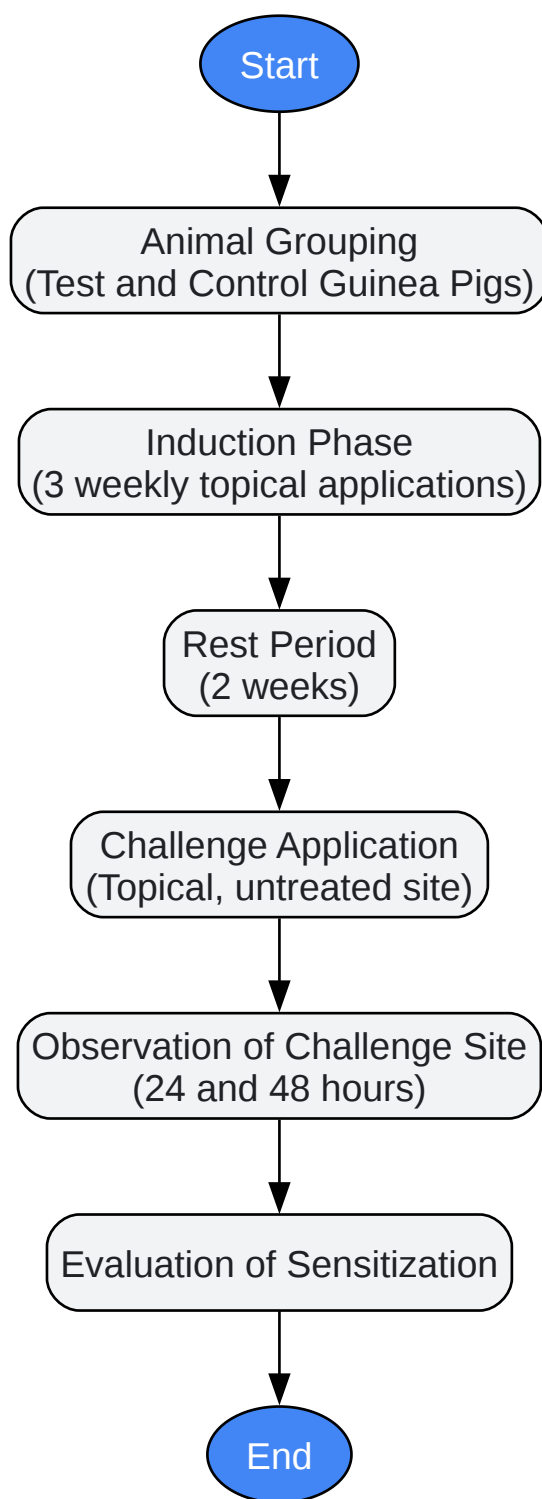
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OECD 405 Experimental Workflow.

Skin Sensitization: Buehler Test (OECD 406)

The Buehler test is a non-adjuvant method used to assess the potential of a substance to cause skin sensitization.[10]

- **Test System:** Young adult guinea pigs are used.
- **Induction Phase:** A topical application of the test substance at a concentration that causes minimal irritation is applied to a clipped area of the skin under an occlusive patch for 6 hours. This is repeated once a week for three weeks.
- **Challenge Phase:** Two weeks after the last induction application, a challenge application of the test substance at a non-irritating concentration is applied to a previously untreated site on the skin.
- **Observation:** The challenge site is observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.
- **Evaluation:** The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed during the induction phase.



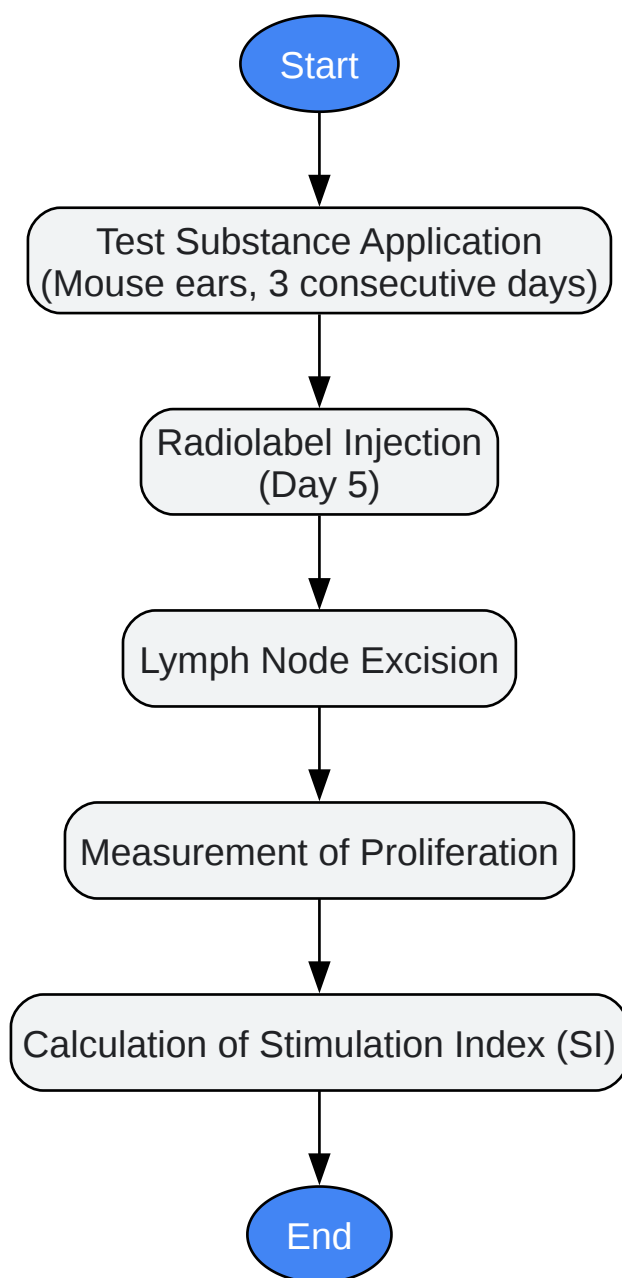
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OECD 406 Buehler Test Workflow.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of skin sensitization.[\[11\]](#)[\[12\]](#)

- **Test System:** Mice are used as the test animals.
- **Procedure:** The test substance is applied to the dorsal surface of each ear for three consecutive days.
- **Proliferation Measurement:** On day 5, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously. The animals are sacrificed a few hours later, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as a marker of cell proliferation.
- **Evaluation:** A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.



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OECD 429 LLNA Workflow.

Conclusion

The available toxicological data for **Disperse Blue 102** is limited. The primary concern identified in the literature is its potential to cause skin sensitization. While specific quantitative data on acute toxicity, irritation, and genotoxicity for **Disperse Blue 102** are lacking, information on the broader class of disperse dyes suggests a need for caution. Further studies are required

to fully characterize the toxicological profile of **Disperse Blue 102** and to establish safe exposure limits. For a comprehensive risk assessment, it is recommended to conduct studies following standardized guidelines, such as those provided by the OECD.

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